molecular formula C9H14O B2746436 Dicyclobutylmethanone CAS No. 4415-97-8

Dicyclobutylmethanone

Cat. No. B2746436
CAS RN: 4415-97-8
M. Wt: 138.21
InChI Key: KMBSDQLXYYUBAS-UHFFFAOYSA-N
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Description

Dicyclobutylmethanone is a chemical compound with the CAS Number: 4415-97-8 . It has a molecular weight of 138.21 and its IUPAC name is also this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-8H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

This compound is a liquid . The storage temperature is 4 degrees . The shipping temperature is normal .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Rearrangement Reactions : Methylenecyclobutanes, related to dicyclobutylmethanone, undergo rearrangement reactions in the presence of silver acetate and iodine, leading to aryl-(1-arylcyclobutyl)methanones. This process is facilitated at room temperature and offers good yields within a short reaction time, suggesting potential in synthetic chemistry applications (Jiang, Liu, & Shi, 2007).

  • Synthesis of Complex Molecules : this compound derivatives play a role in complex molecular syntheses, like the construction of the tricyclo[6.3.0.0]-undecane carbon skeleton, which is foundational in natural sesquiterpenes found in hirsutic acid (Kueh, Mellor, & Pattenden, 1981).

  • Synthetic Photochemistry : The compound is involved in synthetic photochemistry, where it contributes to intramolecular photocyclisations, leading to the formation of complex cyclic structures. This has implications in the field of drug design and synthesis (Kueh, Mellor, & Pattenden, 1981).

  • Computational Analysis and Drug Discovery : Computational analysis of thiophene-based compounds involving this compound structures has been conducted. This includes exploring their electronic and optical properties, reactivity, and potential as corrosion inhibitors. These compounds have also been studied for their effects on SARS-CoV-2 proteins, indicating a role in antiviral drug research (Koparir et al., 2022).

  • Antibacterial and Anticancer Activities : Novel heterocyclic compounds derived from this compound have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds, incorporating oxazole, pyrazoline, and pyridine entities, have shown promise in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Safety and Hazards

The safety information for Dicyclobutylmethanone includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

di(cyclobutyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBSDQLXYYUBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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